molecular formula C5H4BrNO2S B12963647 5-Bromopyridine-3-sulfinic acid

5-Bromopyridine-3-sulfinic acid

Cat. No.: B12963647
M. Wt: 222.06 g/mol
InChI Key: LFESBFLGGCMSDM-UHFFFAOYSA-N
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Description

5-Bromopyridine-3-sulfinic acid is an organic compound with the molecular formula C5H4BrNO3S It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom at the 5-position and a sulfinic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyridine-3-sulfinic acid typically involves the bromination of pyridine derivatives followed by sulfonation. One common method involves the reaction of 5-bromopyridine with sulfur dioxide and a suitable oxidizing agent to introduce the sulfinic acid group. The reaction conditions often include the use of solvents such as chloroform or acetone and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes rigorous purification steps to ensure the high purity of the final product. Techniques such as recrystallization, distillation, and chromatography are commonly employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5-Bromopyridine-3-sulfinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromopyridine-3-sulfinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromopyridine-3-sulfinic acid involves its interaction with various molecular targets. The sulfinic acid group can act as a nucleophile, participating in various chemical reactions. The bromine atom can also undergo substitution reactions, allowing the compound to be modified for specific applications. The exact molecular pathways and targets depend on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromopyridine-3-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity compared to its sulfonic and carboxylic acid counterparts. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C5H4BrNO2S

Molecular Weight

222.06 g/mol

IUPAC Name

5-bromopyridine-3-sulfinic acid

InChI

InChI=1S/C5H4BrNO2S/c6-4-1-5(10(8)9)3-7-2-4/h1-3H,(H,8,9)

InChI Key

LFESBFLGGCMSDM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)S(=O)O

Origin of Product

United States

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